molecular formula C5H3ClF2N2O2 B1426058 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1310350-99-2

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1426058
CAS RN: 1310350-99-2
M. Wt: 196.54 g/mol
InChI Key: CJHLWLUPTLVMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (4-Cl-DFP) is a fluorinated organic compound that belongs to the class of pyrazole carboxylic acids. It is a common intermediate in the synthesis of various drugs and pharmaceuticals, and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antinociceptive properties. It has also been found to have potential applications in the treatment of cancer, diabetes, and other diseases. Additionally, 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid has been found to be a useful tool in the study of enzyme inhibition, enzyme kinetics, and drug-target interactions.

Mechanism Of Action

The exact mechanism of action of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid has been found to act as an agonist at the kappa-opioid receptor, which is thought to be involved in the analgesic and antinociceptive effects of the compound.
Biochemical and Physiological Effects
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid has been found to have a wide range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce pain, and reduce convulsions. Additionally, it has been found to have a protective effect against oxidative stress, reduce blood glucose levels, and reduce the risk of cardiovascular disease.
Advantages and Limitations for Laboratory Experiments
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a relatively safe and non-toxic compound, making it suitable for use in laboratory experiments. Additionally, its synthesis method is highly efficient, with yields of up to 97% reported. However, the compound is relatively unstable, and can degrade rapidly in the presence of light and heat.

Future Directions

The potential applications of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid are vast and varied. Further research is needed to fully understand its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research is needed to explore the potential of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid as a drug-target interaction tool and to assess its efficacy in the treatment of various medical conditions. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for the compound.

properties

IUPAC Name

4-chloro-1-(difluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2O2/c6-2-1-10(5(7)8)9-3(2)4(11)12/h1,5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHLWLUPTLVMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1C(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Synthesis routes and methods

Procedure details

A solution of 4-chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid methyl ester (540 mg, 2.6 mmol) in tetrahydrofuran (18 ml) was treated at room temperature with a solution of lithium hydroxide (135 mg, 5.6 mmol) in a 1:1-mixture of water and methanol (12 ml). After 1 hour the reaction was complete, and the solvents were evaporated at reduced pressure. The residue was dissolved in water (10 ml) and acidified with hydrochloric acid (2M). Extraction with ethyl acetate, drying of the organic layer over sodium sulphate, and evaporation at reduced pressure yielded a white solid (555 mg) which was triturated with pentane (10 ml). The solid material was filtered, washed with pentane and dried. After drying at reduced pressure the 4-chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid was obtained as a white solid (477 mg, 95% of theory). MS (ISP): m/z=195.0 [M−H]−.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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